molecular formula C23H20FN5O2S B2736314 3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112398-60-3

3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2736314
CAS No.: 1112398-60-3
M. Wt: 449.5
InChI Key: QLNRVABCPJBXLC-UHFFFAOYSA-N
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Description

3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is an organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and physical properties to the molecule, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the benzamide moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: Due to its unique electronic properties, the compound is studied for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide varies depending on its application:

    Biological Activity: In medicinal applications, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The oxadiazole ring can enhance binding affinity and selectivity for certain biological targets.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated system of the oxadiazole ring and the aromatic substituents, facilitating charge transport and light emission.

Comparison with Similar Compounds

3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be compared with other oxadiazole derivatives:

    Similar Compounds: Examples include 2,5-diphenyl-1,3,4-oxadiazole, 2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole, and 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.

    Uniqueness: The presence of the benzamide moiety and the specific substitution pattern on the aromatic rings make this compound unique. This structural uniqueness can lead to distinct biological and electronic properties, setting it apart from other oxadiazole derivatives.

Biological Activity

The compound 3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology.

Chemical Structure and Properties

This compound belongs to the class of triazolopyridine derivatives. Its structure includes a triazole ring fused with a pyridine moiety, which is known for its diverse biological activities. The presence of a sulfanyl group and fluorinated phenyl substituents enhances its chemical reactivity and potential bioactivity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H20N4O2S
Molecular Weight368.45 g/mol
CAS Number1112398-60-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazole ring can act as a ligand for metal ions, potentially influencing enzymatic activities. Furthermore, the compound may exhibit antiproliferative effects by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer).
  • Results : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. Notably, it was more effective than some conventional chemotherapeutics.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Findings : It exhibited moderate to strong inhibitory effects, particularly against S. aureus, suggesting potential as an antimicrobial agent.

Case Studies

  • Study on Antiproliferative Activity :
    • Objective : To determine the effect of the compound on cancer cell proliferation.
    • Methodology : MTT assay was employed to assess cell viability post-treatment.
    • Outcome : The compound induced significant cell death in MCF-7 cells after 48 hours of exposure.
  • Antimicrobial Evaluation :
    • Objective : To evaluate the efficacy against bacterial pathogens.
    • Methodology : Disk diffusion method was used to measure inhibition zones.
    • Outcome : The compound showed promising results with inhibition zones exceeding those of standard antibiotics.

Properties

IUPAC Name

3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2S/c1-14-5-3-6-15(2)21(14)26-20(30)13-32-23-28-27-19-10-9-16(12-29(19)23)22(31)25-18-8-4-7-17(24)11-18/h3-12H,13H2,1-2H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNRVABCPJBXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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